molecular formula C19H17N3O5 B5047377 N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]quinoline-2-carboxamide

N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]quinoline-2-carboxamide

Cat. No.: B5047377
M. Wt: 367.4 g/mol
InChI Key: QAIHMGGRVMYJOR-UHFFFAOYSA-N
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Description

N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]quinoline-2-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring, a nitrophenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]quinoline-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where the quinoline derivative is treated with a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the nitrophenyl-quinoline derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]quinoline-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline-2-carboxylic acid derivatives.

    Reduction: Formation of N-[1,3-dihydroxy-1-(4-aminophenyl)propan-2-yl]quinoline-2-carboxamide.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]quinoline-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cellular metabolism or signal transduction pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1,3-dihydroxy-1-(4-aminophenyl)propan-2-yl]quinoline-2-carboxamide
  • N-[1,3-dihydroxy-1-(4-methylphenyl)propan-2-yl]quinoline-2-carboxamide
  • N-[1,3-dihydroxy-1-(4-chlorophenyl)propan-2-yl]quinoline-2-carboxamide

Uniqueness

N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]quinoline-2-carboxamide is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5/c23-11-17(18(24)13-5-8-14(9-6-13)22(26)27)21-19(25)16-10-7-12-3-1-2-4-15(12)20-16/h1-10,17-18,23-24H,11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIHMGGRVMYJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC(CO)C(C3=CC=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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